3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide
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Overview
Description
3-Chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a chloro substituent, and a hydrazide functional group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Chloro Substituent: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the chlorinated benzothiophene with hydrazine derivatives under controlled conditions.
Condensation with Isopropylphenyl Aldehyde: The final step involves the condensation of the carbohydrazide derivative with 4-isopropylphenyl aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
3-Chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N’~2~-[(E)-1-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- 3-Chloro-N’~2~-[(E)-1-(4-ethylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- 3-Chloro-N’~2~-[(E)-1-(4-fluorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
Uniqueness
3-Chloro-N’~2~-[(E)-1-(4-isopropylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to the presence of the isopropyl group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H17ClN2OS |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)14-9-7-13(8-10-14)11-21-22-19(23)18-17(20)15-5-3-4-6-16(15)24-18/h3-12H,1-2H3,(H,22,23)/b21-11+ |
InChI Key |
LILDQJDPBMUUGL-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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